molecular formula C11H21NO3 B1408567 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester CAS No. 1690012-05-5

3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester

Cat. No. B1408567
CAS RN: 1690012-05-5
M. Wt: 215.29 g/mol
InChI Key: YLHRLEPEETWKBW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-Piperidin-3-ol” is a chemical compound with the CAS No. 24211-55-0 . It’s used for research purposes .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C5H11NO . It has a high GI absorption and is not a BBB permeant . It’s not a substrate or inhibitor for various CYP enzymes . The compound has a Log Kp (skin permeation) of -7.15 cm/s . It has a Lipophilicity Log Po/w (iLOGP) of 1.35 . The compound is very soluble with a solubility of 55.7 mg/ml; 0.551 mol/l .

Scientific Research Applications

Chemical Transformations and Synthesis

  • Piperidine derivatives, including those related to 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester, have been synthesized through anionic condensations and other chemical reactions, highlighting their utility in organic synthesis (Vol’eva et al., 2008).
  • Asymmetric synthesis of piperidine derivatives, including those structurally related to the compound , from serine has been reported, showcasing their importance in the creation of optically pure piperidines (Acharya & Clive, 2010).

Structural and Molecular Studies

  • The molecular structure of similar piperidine compounds, including those bearing tert-butyl ester groups, has been characterized, offering insights into the stereochemistry and physical properties of these molecules (Brücher et al., 2011).
  • Detailed structural analysis of related piperidine derivatives is essential for understanding their chemical behavior and potential applications in various fields of chemistry and pharmacology (Moriguchi et al., 2014).

Potential Pharmaceutical Applications

  • Piperidine derivatives, including compounds similar to 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester, have been studied for their potential use in the development of novel pharmaceuticals (Mao et al., 2013).

Synthesis of Amino Acids and Derivatives

  • The compound and its related structures have been used in the synthesis of amino acids and derivatives, highlighting their significance in the production of biologically important molecules (Marin et al., 2002).

Miscellaneous Applications

  • Research has also explored the use of related piperidine compounds in various chemical reactions, such as Claisen rearrangement and oxidative systems, further expanding their application scope in chemical synthesis and research (Johnson & Aristoff, 1990).

Safety and Hazards

The compound has a signal word of “Warning” and has hazard statements H317-H319 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 2-[(3S)-3-hydroxypiperidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)8-12-6-4-5-9(13)7-12/h9,13H,4-8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHRLEPEETWKBW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN1CCC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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